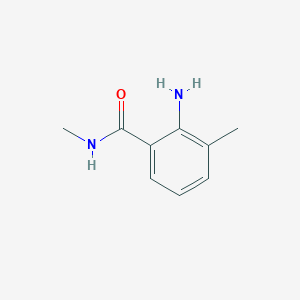

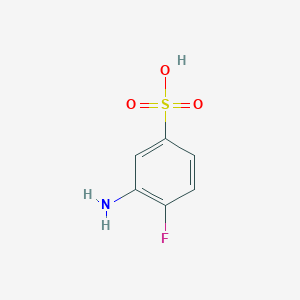

3-amino-4-chloro-N-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "3-amino-4-chloro-N-methylbenzamide" is not directly mentioned in the provided papers. However, similar compounds with benzamide structures and amino substitutions have been studied for various properties and activities. For instance, benzamides with chloro substitutions and amino groups have been evaluated for their anticancer activities and interactions with DNA repair mechanisms . These compounds are of interest due to their potential therapeutic applications and the importance of their chemical structure in determining their biological activities.

Synthesis Analysis

The synthesis of related benzamide compounds often involves multiple steps, including condensation, chlorination, and hydrogenation reactions. For example, the synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide involved condensation of 3-methoxybenzoic acid with an ethane-1,2-diamine derivative, followed by chlorination with phosphorus oxychloride . Similarly, the synthesis of 4-Amino-N-[3-(2-hydroxyethyl)sulfonylsulfatide]phenylbenzamide was achieved through hydrogenation and esterification, starting from nitro-substituted benzamide and chlorosulfonic acid . These methods highlight the complexity and specificity of synthesizing substituted benzamides.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for their biological activity. The crystal structure of the synthesized compounds can be determined using X-ray diffraction, and the geometric bond lengths and angles can be optimized using density functional theory (DFT) . The molecular electrostatic potential (MEP) surface map can also be investigated to understand the electronic properties of the molecule, which are important for its reactivity and interaction with biological targets .

Chemical Reactions Analysis

Benzamide compounds can undergo various chemical reactions depending on their substituents. For instance, the presence of an amino group can enhance the toxic effects of alkylating agents like ethyl methanesulfonate and methyl methanesulfonate, as seen with 3-aminobenzamide . This suggests that the amino group plays a role in the chemical induction of transformation and DNA damage repair. The reactivity of these compounds is influenced by their functional groups and the overall molecular structure.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of different substituents can significantly alter these properties, affecting the compound's suitability for various applications, including medicinal chemistry. The intermolecular interactions within the crystal structures of these compounds can be analyzed using Hirshfeld surface analysis to understand their solid-state properties .

Scientific Research Applications

Synthesis in Gastroprokinetic Agents

A study by Morie et al. (1995) explored the synthesis and structure-activity relationships of benzamides, including 4-amino-5-chloro-2-ethoxybenzamides, in developing potential gastroprokinetic agents. This research demonstrated that compounds with variations in their structure exhibited potent gastric emptying activity, suggesting potential applications in gastroprokinetics (Morie et al., 1995).

Applications in DNA Precursor Metabolism

Milam et al. (1986) investigated the effects of 3-aminobenzamide on DNA precursor metabolism. Their study revealed a range of impacts on DNA precursor metabolism, highlighting the complexity of 3-aminobenzamide's cellular effects and raising questions about its specificity as an inhibitor (Milam et al., 1986).

Thermal Stability Research

Cong and Cheng (2021) conducted research on the thermal stability of 2-amino-3,5-dichloro-N-methylbenzamide (ADMBA), a closely related compound. They used dynamic DSC curves and AKTS kinetic software to predict thermal stability, which is crucial in understanding the practical applications of these compounds (Cong & Cheng, 2021).

Protein Kinase Inhibitor Development

Russell et al. (2015) described the synthesis of CTx-0152960 and CTx-0294885, two protein kinase inhibitors. These compounds, including 2-((5-chloro-2-((4-morpholinophenyl)amino)pyrimidin-4-yl)amino)-N-methylbenzamide, were developed using a hybrid flow and microwave approach, demonstrating the role of such benzamides in developing potential cancer therapies (Russell et al., 2015).

Synthesis of Chlorantraniliprole

Yi-fen et al. (2010) reported on the synthesis of chlorantraniliprole, a compound starting from 3-methyl-2-nitrobenzoic acid, involving a series of reactions including aminolysis to give 2-amino-5-chloro-N,3-dimethylbenzamide. This study demonstrates the practical application of similar benzamides in synthesizing agriculturally significant compounds (Yi-fen et al., 2010).

Safety and Hazards

properties

IUPAC Name |

3-amino-4-chloro-N-methylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O/c1-11-8(12)5-2-3-6(9)7(10)4-5/h2-4H,10H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHUPPRHOYJQRER-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=C(C=C1)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00588191 |

Source

|

| Record name | 3-Amino-4-chloro-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

51920-00-4 |

Source

|

| Record name | 3-Amino-4-chloro-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-4-chloro-N-methylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine](/img/structure/B1283825.png)